![molecular formula C20H20FN5O3S B2791111 7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852169-65-4](/img/structure/B2791111.png)

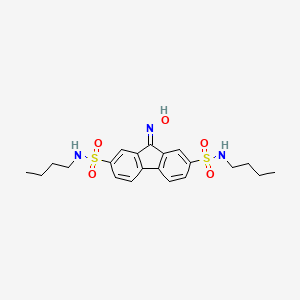

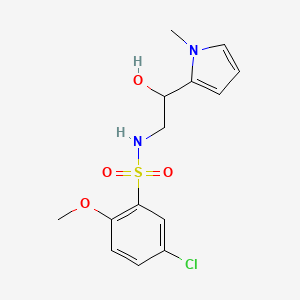

7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

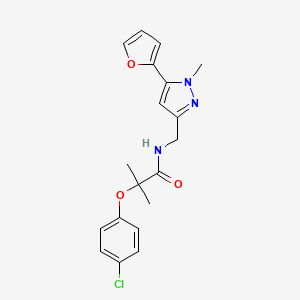

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a ring structure consisting of two nitrogen atoms and four carbon atoms. Pyrimidines are important in many biological processes as they are part of the structure of nucleotides in DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenyl group, a pyrrolidine ring, and a sulfanyl group. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Specific Scientific Field

Medicinal Chemistry and Virology

Summary

Indole derivatives, such as the compound , have demonstrated antiviral activity. Researchers have synthesized various indole-based scaffolds to explore their pharmacological potential. In this context, the compound’s antiviral properties are of interest.

Experimental Procedures

Results

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A (IC50 = 7.53 μmol/L) and a high SI value (17.1) against CoxB3 virus .

- Other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus .

Anticancer Activity

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary

The compound’s structure suggests potential anticancer properties due to its pyrimidine core.

Experimental Procedures

Results

- Thiazolopyrimidine derivatives (similar in structure) displayed excellent anticancer activity against human cancer cell lines, inducing apoptosis via CDK inhibition .

Other Biological Activities

Specific Scientific Field

Pharmacology and Drug Discovery

Summary

Indole derivatives often exhibit diverse biological activities beyond antiviral and anticancer effects.

Experimental Procedures

Results

- Indole derivatives have been explored for antioxidant, antimicrobial, antitubercular, and antidiabetic activities .

- Molecular docking studies suggest potential anti-HIV-1 activity for similar indole-based compounds .

Antiviral Activity

Experimental Procedures

Results

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A (IC50 = 7.53 μmol/L) and a high SI value (17.1) against CoxB3 virus .

- Other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus .

Anticancer Activity

Experimental Procedures

Results

- Thiazolopyrimidine derivatives (similar in structure) displayed excellent anticancer activity against human cancer cell lines, inducing apoptosis via CDK inhibition .

Other Biological Activities

Experimental Procedures

Results

- Indole derivatives have been explored for antioxidant, antimicrobial, antitubercular, and antidiabetic activities .

- Molecular docking studies suggest potential anti-HIV-1 activity for similar indole-based compounds .

Antiviral Activity

Experimental Procedures

Results

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A (IC50 = 7.53 μmol/L) and a high SI value (17.1) against CoxB3 virus .

- Other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus .

Anticancer Activity

Experimental Procedures

Results

- Thiazolopyrimidine derivatives (similar in structure) displayed excellent anticancer activity against human cancer cell lines, inducing apoptosis via CDK inhibition .

Other Biological Activities

Experimental Procedures

Results

Zukünftige Richtungen

The study of pyrimidine derivatives is an active area of research, and new compounds with potential therapeutic applications are continually being discovered . This compound, with its combination of a pyrimidine ring, a fluorophenyl group, and a pyrrolidine ring, could be of interest for further study.

Eigenschaften

IUPAC Name |

7-(4-fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3S/c1-24-17-15(19(28)25(2)20(24)29)18(30-11-14(27)26-9-3-4-10-26)23-16(22-17)12-5-7-13(21)8-6-12/h5-8H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOHFDGSJQMPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)

![Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2791040.png)

![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)